molecular formula C23H23N3O2 B2903488 1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione CAS No. 1025311-80-1

1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione

Cat. No. B2903488
CAS RN: 1025311-80-1
M. Wt: 373.456
InChI Key: WGASBBNMJQHFRA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione, also known as 1H-indole-2-carboxylic acid, is a heterocyclic organic compound that has been used in a wide range of scientific research applications. The compound has a molecular formula of C14H13N3O2, and a molecular weight of 259.27 g/mol. It is a colorless solid that is insoluble in water, but soluble in ethanol and other organic solvents. The compound has a melting point of 148-150 °C and a boiling point of 317-318 °C.

Scientific Research Applications

1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid has been widely used in scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as indole-3-carboxylic acid and indole-3-acetic acid. It has also been used in the synthesis of various pharmaceuticals, such as indole-3-acetic acid derivatives and indole-3-carboxylic acid derivatives. In addition, 1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid has been used in the synthesis of various polymers, such as polyamides and polyurethanes.

Advantages and Limitations for Lab Experiments

1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is insoluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid has a wide range of potential applications in scientific research. Future research could focus on its use in the synthesis of new drugs and other therapeutic agents. Additionally, research could focus on its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases. Furthermore, research could focus on its potential use in the development of new materials, such as polymers and nanomaterials. Finally, research could focus on its potential use as an antioxidant and anti-inflammatory agent.

Synthesis Methods

1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid can be synthesized by various methods. One method involves the reaction of 1-chloro-2-nitrobenzene with ethylenediamine to form 1-(2-aminoethyl)-1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid. This intermediate can then be converted to 1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dionecarboxylic acid through a dehydration reaction with phosphorous oxychloride. Another method involves the reaction of 1-chloro-2-nitrobenzene with 1-methyl-2-piperidine acetic acid, followed by a dehydration reaction with phosphorous oxychloride.

properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(20-17-24-21-11-5-4-10-19(20)21)23(28)26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11,17,24H,12-16H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGASBBNMJQHFRA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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